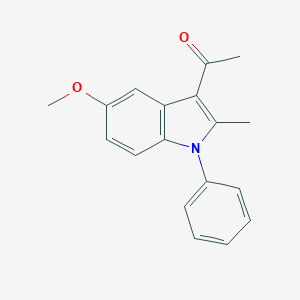![molecular formula C13H14N4S B188361 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 78041-95-9](/img/structure/B188361.png)
3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is not yet fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins involved in cell proliferation or survival. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine can induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. The compound has also been shown to inhibit the growth of bacteria and fungi. These findings suggest that 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine. One area of research could focus on further elucidating the mechanism of action of this compound. Another area of research could involve the development of new methods for synthesizing this compound with improved yields and purity. Additionally, further studies could be conducted to explore the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, bacterial and fungal infections, and other conditions.
Métodos De Síntesis
Several methods have been developed for the synthesis of 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine. One of the most common methods involves the reaction of 2-aminothiophenol with 1,3-dimethyl-2-nitrobenzene in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with hydrazine hydrate and sodium acetate to yield the final product.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has been extensively studied for its potential applications in drug discovery. It has been found to exhibit significant activity against various types of cancer cells, including breast, lung, and prostate cancer cells. The compound has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
78041-95-9 |
|---|---|
Fórmula molecular |
C13H14N4S |
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
5,7-dimethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C13H14N4S/c1-7-14-13-11(12-16-15-8(2)17(7)12)9-5-3-4-6-10(9)18-13/h3-6H2,1-2H3 |
Clave InChI |
HZTFNWZISKIRNG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C4=NN=C(N14)C |
SMILES canónico |
CC1=NC2=C(C3=C(S2)CCCC3)C4=NN=C(N14)C |
Otros números CAS |
78041-95-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)

![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)
![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)
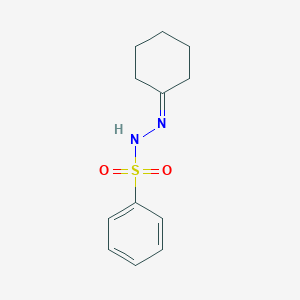
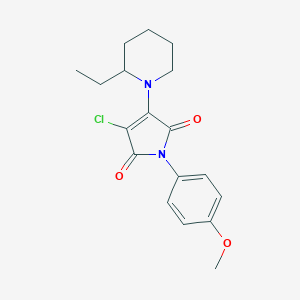
![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)
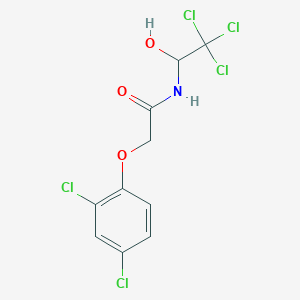

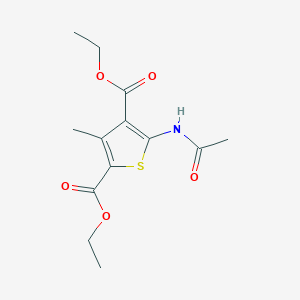
![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
